
Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate
Overview
Description
Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate is a chemical compound with a complex structure that includes a chloro-substituted tetrahydrocinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of reagents such as ethyl chloroformate and specific catalysts to facilitate the formation of the tetrahydrocinnoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process would include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted tetrahydrocinnoline derivatives, carboxylic acids, and reduced or oxidized forms of the original compound.
Scientific Research Applications
Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe in studying biological pathways and interactions.
Chemical Synthesis: It is utilized in the synthesis of complex organic molecules for various research purposes.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate involves its interaction with specific molecular targets. The chloro group and the tetrahydrocinnoline ring play crucial roles in binding to these targets, which can include enzymes or receptors. The exact pathways and interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloro-5,6,7,8-tetrahydroquinoline-6-carboxylate
- Ethyl 3-chloro-5,6,7,8-tetrahydroisoquinoline-6-carboxylate
- Ethyl 3-chloro-5,6,7,8-tetrahydrobenzocinnoline-6-carboxylate
Uniqueness
Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate is unique due to its specific ring structure and the presence of the chloro group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-2-16-11(15)7-3-4-9-8(5-7)6-10(12)14-13-9/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUWOUNSLGZNGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=NN=C(C=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


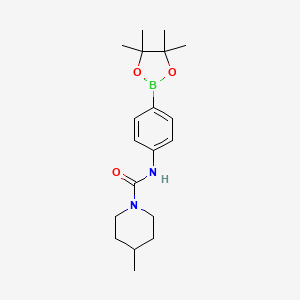
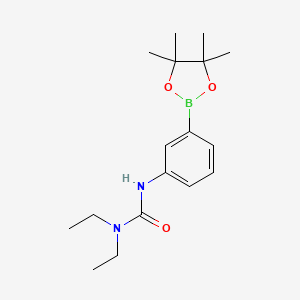
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-chlorophenyl)boronic acid](/img/structure/B1434284.png)
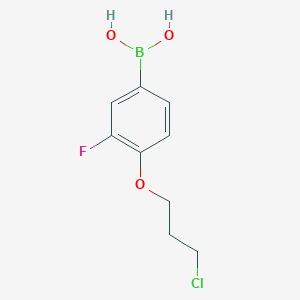


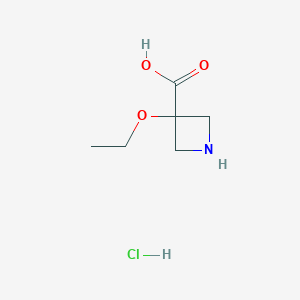
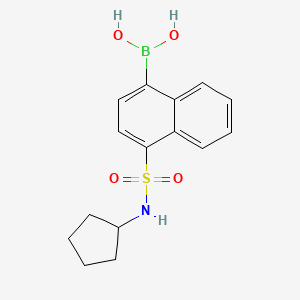


![1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene](/img/structure/B1434297.png)
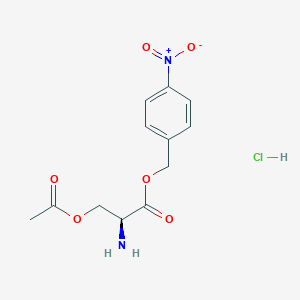

![1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride](/img/structure/B1434303.png)
